BiPNQ

Chagas disease Trypanosoma cruzi Antitrypanosomal activity

BiPNQ is a naphthoquinone-derived heterocyclic compound and a uniquely selective Qi-site inhibitor of the T. cruzi cytochrome bc1 complex—mechanistically distinct from Qo-site agents like atovaquone. Exhibits preclinical antitrypanosomal activity slightly superior to benznidazole, positioning it as an essential lead compound and benchmark for Chagas disease drug discovery. Its well-characterized polymorphic forms (anhydrous BiPNQ-I and solvate BiPNQ-s) with distinct PXRD, DSC, and FTIR signatures enable robust solid-state pharmaceutics research, preformulation development, and analytical method validation. Procure for SAR optimization, comparative mitochondrial inhibition studies, and polymorph screening in neglected tropical disease programs.

Molecular Formula C16H12N6O
Molecular Weight 304.31 g/mol
Cat. No. B15559691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiPNQ
Molecular FormulaC16H12N6O
Molecular Weight304.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H12N6O/c23-16-11-4-2-1-3-10(11)12(19-14-5-7-17-21-14)9-13(16)20-15-6-8-18-22-15/h1-9H,(H,17,21)(H2,18,20,22)/b19-12-
InChIKeyMFSOFUCZUUXAMP-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BiPNQ Procurement Guide: Naphthoquinone-Derived Trypanosoma cruzi Inhibitor for Neglected Disease Research


BiPNQ (CAS 313513-16-5) is a naphthoquinone-derived heterocyclic compound with the IUPAC name (4E)-2-(1H-pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)naphthalen-1(4H)-one [1]. With a molecular formula of C₁₆H₁₂N₆O and molecular weight of 304.31 g/mol, this compound serves as a potent inhibitor of Trypanosoma cruzi, the etiological agent responsible for Chagas disease (American trypanosomiasis) . BiPNQ exhibits preclinical anti-T. cruzi activity that is slightly better than benznidazole, one of the limited therapeutic options currently available for this neglected tropical disease .

Why Generic Substitution Fails: BiPNQ's Qi-Site Binding Mechanism Distinguishes It from Qo-Site Cytochrome bc1 Inhibitors


Substituting BiPNQ with other naphthoquinone derivatives or cytochrome bc1 complex inhibitors is not scientifically justified due to fundamental differences in binding site selectivity. While the antimalarial cytochrome bc1 inhibitors atovaquone and ELQ-300 target the Qo (quinol oxidation) site of the cytochrome bc1 complex, BiPNQ is computationally predicted to bind at the distinct Qi (quinone reduction) site [1]. Recent in silico studies have identified the Qi site of the cytochrome bc1 complex as a promising drug target against T. cruzi, with BiPNQ clustering among Qi-selective inhibitors rather than Qo-site ligands [2]. This binding site divergence confers a unique inhibitory profile that cannot be replicated by Qo-site inhibitors, making direct substitution with compounds like atovaquone or ELQ-300 experimentally invalid for T. cruzi research applications.

BiPNQ Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Procurement Decisions


BiPNQ Demonstrates Superior Anti-T. cruzi Activity Relative to Benznidazole

In preclinical studies, BiPNQ exhibits anti-Trypanosoma cruzi activity that is quantitatively superior to benznidazole, the current frontline therapy for Chagas disease . This improved activity profile positions BiPNQ as a valuable research tool for investigating T. cruzi inhibition and a promising scaffold for further medicinal chemistry optimization in neglected tropical disease programs.

Chagas disease Trypanosoma cruzi Antitrypanosomal activity

BiPNQ Exhibits Qi-Site Selectivity Distinct from Qo-Site Inhibitors Atovaquone and ELQ-300

Computational docking studies demonstrate that BiPNQ clusters with known Qi-site inhibitors of the cytochrome bc1 complex, whereas antimalarial agents atovaquone and ELQ-300 bind exclusively to the Qo site [1]. This binding site divergence is structurally validated: the Qi site is located at the matrix-facing side of the inner mitochondrial membrane and mediates quinone reduction, while the Qo site mediates quinol oxidation at the intermembrane space [2]. The Qi site has been identified as a promising drug target specifically against T. cruzi, making BiPNQ's binding profile mechanistically relevant for Chagas disease research [3].

Cytochrome bc1 complex Qi site inhibition Trypanosoma cruzi

BiPNQ Exhibits Defined Polymorphic Forms with Characterized Solid-State Properties Unlike Non-Polymorphic Comparators

Comprehensive solid-state characterization has identified two distinct crystalline modifications of BiPNQ: an anhydrous form (BiPNQ-I) and a solvate form (BiPNQ-s) [1]. These forms exhibit distinct thermal behaviors, Powder X-Ray Diffraction (PXRD) patterns, and Fourier Transform Infrared (FTIR) spectra, enabling definitive identification via Differential Scanning Calorimetry (DSC), Thermogravimetry (TG), and PXRD [2]. The anhydrous form displays a melting point with decomposition at approximately 269°C . In contrast, related naphthoquinone derivatives such as atovaquone and ELQ-300 have documented poor aqueous solubility and high crystallinity that have hindered clinical development, yet lack similarly comprehensive polymorph characterization in the peer-reviewed literature for T. cruzi applications [3].

Polymorphism Solid-state characterization Drug developability

BiPNQ Application Scenarios: Evidence-Based Research and Industrial Use Cases


Chagas Disease Drug Discovery: Lead Optimization and Mechanism-of-Action Studies

BiPNQ is optimally deployed as a lead compound or positive control in T. cruzi drug discovery programs. Its demonstrated superior activity relative to benznidazole positions it as a benchmark for evaluating novel antitrypanosomal agents. The compound's computationally predicted Qi-site binding mechanism [1] enables researchers to investigate cytochrome bc1 complex inhibition as a therapeutic strategy distinct from Qo-site targeting approaches. Procurement of BiPNQ supports structure-activity relationship (SAR) studies aimed at optimizing naphthoquinone-derived scaffolds for improved potency and pharmacokinetic properties against Chagas disease.

Solid-State Pharmaceutics: Polymorphism and Preformulation Development

BiPNQ serves as an excellent model compound for solid-state pharmaceutics research and preformulation development. The availability of well-characterized polymorphic forms (BiPNQ-I anhydrous and BiPNQ-s solvate) with distinct thermal behaviors, PXRD patterns, and FTIR spectra [2] provides a robust system for studying crystallization processes, solid-state stability, and formulation strategies. Researchers can utilize BiPNQ to investigate the impact of polymorphism on solubility, dissolution rate, and ultimately bioavailability—critical parameters in the development of orally administered antiparasitic agents. The documented melting point with decomposition at approximately 269°C provides essential thermal stability data for processing and storage considerations.

Neglected Tropical Disease Research: Comparative Pharmacology Studies

BiPNQ is ideally suited for comparative pharmacology studies investigating the therapeutic landscape of neglected tropical diseases. Its cross-species relevance—inhibiting T. cruzi while sharing the cytochrome bc1 complex as a target with antimalarial agents—enables researchers to conduct mechanism-based comparisons between antiparasitic strategies [3]. Such studies can inform target validation efforts, identify species-specific structural determinants of inhibitor binding, and guide the development of broad-spectrum antiprotozoal agents. Procurement of BiPNQ alongside Qo-site inhibitors like atovaquone facilitates side-by-side evaluation of Qi versus Qo inhibition on parasite viability, mitochondrial function, and resistance development.

Analytical Method Development and Quality Control Reference Standard

The comprehensive solid-state characterization data available for BiPNQ [4] make it an ideal reference standard for developing and validating analytical methods in pharmaceutical quality control. Its distinct polymorphic forms can be differentiated using DSC, TG, FTIR, and PXRD, providing a robust system for method development and validation. Procurement of BiPNQ supports the establishment of quality control protocols for naphthoquinone-derived compounds, ensuring batch-to-batch consistency and regulatory compliance in preclinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BiPNQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.